![molecular formula C19H22F2N2O3S B2650013 4-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-2-methylpyridine CAS No. 2379976-43-7](/img/structure/B2650013.png)
4-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-2-methylpyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a difluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-2-methylpyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Preparation of 3,5-Difluorophenylmethanesulfonyl Chloride: This intermediate can be synthesized by reacting 3,5-difluorobenzene with chlorosulfonic acid, followed by purification.
Formation of Piperidine Intermediate: The piperidine ring is introduced by reacting the sulfonyl chloride with piperidine under controlled conditions.
Coupling with 2-Methylpyridine: The final step involves coupling the piperidine intermediate with 2-methylpyridine using a suitable base and solvent to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated systems may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfonyl derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-2-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluorophenyl group may enhance binding affinity, while the piperidine and pyridine rings contribute to the overall stability and specificity of the interaction. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-({1-[(3,5-Dichlorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-2-methylpyridine
- 4-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-2-ethylpyridine
- 4-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-3-methylpyridine
Uniqueness
4-({1-[(3,5-Difluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-2-methylpyridine stands out due to the presence of the difluorophenyl group, which can significantly influence its chemical reactivity and biological activity
Propiedades
IUPAC Name |
4-[[1-[(3,5-difluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O3S/c1-14-8-19(2-5-22-14)26-12-15-3-6-23(7-4-15)27(24,25)13-16-9-17(20)11-18(21)10-16/h2,5,8-11,15H,3-4,6-7,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPKHOLSSJRONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)S(=O)(=O)CC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2649931.png)
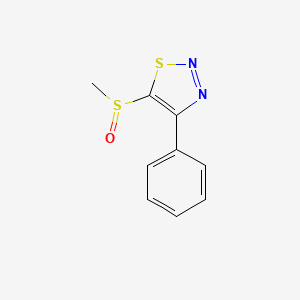
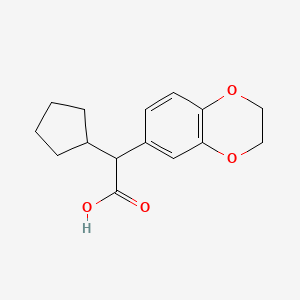
![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-(1-naphthylsulfonyl)-1H-pyrazole](/img/structure/B2649939.png)
![2-[(5Z)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid](/img/structure/B2649940.png)
![4-Methoxy-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2649941.png)
![2-ethoxy-4-methyl-N-[(4-methylphenyl)methyl]-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2649944.png)
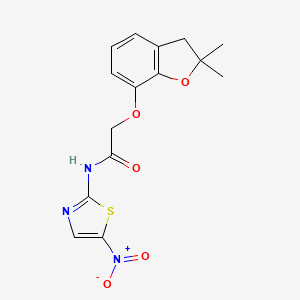
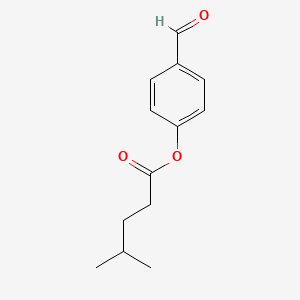

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2649949.png)
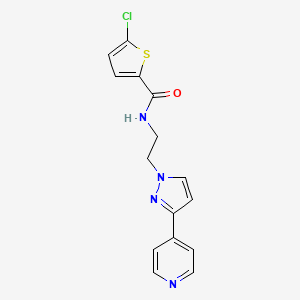
![N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2649952.png)
![[1-(4-chlorophenyl)-1H-pyrazol-4-yl]{2-[(3-methylbenzyl)oxy]phenyl}methanone](/img/structure/B2649953.png)
